molecular formula C14H10Cl4O4 B8757471 (Tetrachloro-1,4-phenylene)bismethylene diacrylate CAS No. 58599-60-3

(Tetrachloro-1,4-phenylene)bismethylene diacrylate

Cat. No. B8757471
Key on ui cas rn: 58599-60-3
M. Wt: 384.0 g/mol
InChI Key: GEPKEOMRSGYOIR-UHFFFAOYSA-N
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Patent
US04059618

Procedure details

14.7 g of sodium carbonate (0.14 mole) was added portion-wise, with stirring, and under a current of N2, to 20.3 g of acrylic acid (0.28 mole) plus 1 g of hydroquinone in 200 ml of dimethylformamide at 60°. After dissolution had taken place, the solution was heated with 41.7 g of tetrachloro-p-xylylene chloride (0.132 mole) for 1 hour at 120° C. Then 700 ml of water was added; the crystallizate was suction filtered, washed free of NaCl and dried.
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
41.7 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
700 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-].[Na+].[Na+].N#N.[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].[C:14]1(C=CC(O)=C[CH:16]=1)O.[Cl:22][C:23]1[C:28]([CH2:29]Cl)=[C:27]([Cl:31])[C:26]([Cl:32])=[C:25]([CH2:33]Cl)[C:24]=1[Cl:35]>CN(C)C=O.O>[C:1]([O:3][CH2:29][C:28]1[C:23]([Cl:22])=[C:24]([Cl:35])[C:25]([CH2:33][O:12][C:9](=[O:13])[CH:10]=[CH2:11])=[C:26]([Cl:32])[C:27]=1[Cl:31])(=[O:4])[CH:14]=[CH2:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Five
Name
Quantity
41.7 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1CCl)Cl)Cl)CCl)Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60°
DISSOLUTION
Type
DISSOLUTION
Details
After dissolution
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed free of NaCl
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCC1=C(C(=C(C(=C1Cl)Cl)COC(C=C)=O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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